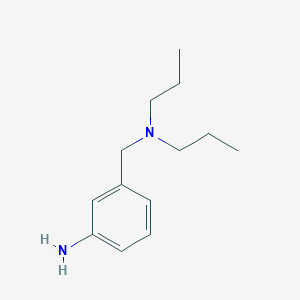

3-Dipropylaminomethylaniline

Description

3-Dipropylaminomethylaniline is an aromatic amine derivative featuring an aniline core substituted at the 3-position with a dipropylaminomethyl group (-CH₂N(CH₂CH₂CH₃)₂). The dipropylamino group introduces steric bulk and basicity, which may influence solubility, reactivity, and interactions in coordination chemistry.

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

3-[(dipropylamino)methyl]aniline |

InChI |

InChI=1S/C13H22N2/c1-3-8-15(9-4-2)11-12-6-5-7-13(14)10-12/h5-7,10H,3-4,8-9,11,14H2,1-2H3 |

InChI Key |

USXJXXKTQADSPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC1=CC(=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Nitrodimethylaniline

- Structure: Aniline substituted with a nitro (-NO₂) group at the 3-position and methyl groups on the amine.

- Key Properties: Electron-withdrawing nitro group reduces basicity compared to amino substituents. Synthesized via nitration of dimethylaniline (e.g., using HNO₃ at 30°C) .

- Applications : Intermediate in nitroarene chemistry, precursor for dyes or explosives.

- Contrast with Target Compound: The nitro group confers distinct reactivity (e.g., reduction to amines), while the dipropylaminomethyl group in the target compound likely enhances solubility in nonpolar solvents.

3,3'-Dimethyltriphenylamine

- Structure : Triphenylamine with methyl groups at the 3-positions of two phenyl rings.

- Key Properties :

- Applications: Potential use in optoelectronics (e.g., hole-transport materials in OLEDs) due to extended conjugation.

- Contrast with Target Compound: The triphenylamine system offers greater aromaticity and electronic delocalization, whereas the target compound’s single aromatic ring with a flexible alkylamino chain may prioritize catalytic or surfactant applications.

3-(Dimethylamino)propylamine (DMAPA)

- Structure: Aliphatic diamine with a dimethylamino group on a propyl chain (CH₂CH₂CH₂N(CH₃)₂NH₂).

- Key Properties: Molecular weight: 102.18 (C₅H₁₄N₂). Liquid (BP: 132–140°C), water-soluble, synthesized via cyanoethylation of dimethylamine .

- Applications : Epoxy resin curing agent, polyurethane catalyst, corrosion inhibitor.

- Contrast with Target Compound : DMAPA’s aliphatic structure and dual amine groups enable crosslinking in polymers, whereas the target compound’s aromaticity may favor use in pH-sensitive or surface-active roles.

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine

- Structure: Pyridine ring with aminomethyl and methyl substituents.

- Key Properties : Heterocyclic structure with two amine groups; likely solid at room temperature.

- Applications: Potential pharmaceutical intermediate or ligand in coordination chemistry.

- Contrast with Target Compound : The pyridine ring introduces aromatic N-heterocyclic reactivity, differing from the aniline-based target compound’s electronic profile.

Comparative Data Table

*Inferred properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.